molecular formula C19H20F2N2O2 B4356077 2-(1-adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

2-(1-adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No.: B4356077
M. Wt: 346.4 g/mol
InChI Key: QGGPCPFJWKVSES-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a difluoromethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of 1-adamantyl hydrazide with 3-(difluoromethoxy)benzoic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Coupling Reactions: : The adamantyl group is introduced through coupling reactions, where the oxadiazole intermediate is reacted with adamantyl halides or adamantyl carboxylic acids in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Reduced oxadiazole derivatives or ring-opened products.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The adamantyl group is known for enhancing the lipophilicity and metabolic stability of drugs, while the oxadiazole ring can interact with various biological targets, making it a candidate for antiviral, antibacterial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The adamantyl group can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantyl)-5-phenyl-1,3,4-oxadiazole: Lacks the difluoromethoxy group, which may reduce its lipophilicity and biological activity.

    2-(1-Adamantyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group instead of a difluoromethoxy group, potentially altering its electronic properties and reactivity.

    2-(1-Adamantyl)-5-(3-trifluoromethylphenyl)-1,3,4-oxadiazole: The trifluoromethyl group can significantly increase the compound’s lipophilicity and metabolic stability compared to the difluoromethoxy group.

Uniqueness

2-(1-Adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1-adamantyl)-5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-18(21)24-15-3-1-2-14(7-15)16-22-23-17(25-16)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13,18H,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPCPFJWKVSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=CC(=CC=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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